molecular formula C11H23N3O B13245311 2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol

2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol

Cat. No.: B13245311
M. Wt: 213.32 g/mol
InChI Key: LTMYRSWAKZVHBJ-UHFFFAOYSA-N
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Description

2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol (CAS 1220024-50-9) is a high-purity chemical compound of significant interest in advanced pharmaceutical and neuropharmacology research. With a molecular formula of C11H23N3O and a molecular weight of 213.32 g/mol, this piperazine derivative serves as a key intermediate and pharmacophore in developing novel therapeutic agents . Current research identifies this structural motif as a critical component in dual-target ligands for treating neurological disorders . Specifically, this compound's pyrrolidin-3-ylmethyl-piperazine scaffold is being investigated in the design of innovative analgesics that function as mu-opioid receptor (MOR) agonists while simultaneously acting as dopamine D3 receptor (D3R) antagonists or partial agonists . This dual mechanism of action represents a promising approach for developing pain management therapeutics with potentially reduced addictive liability compared to conventional opioids . The compound enables researchers to explore new strategies for addressing opioid use disorder (OUD) while managing pain, particularly through molecules designed to achieve optimal blood-brain barrier permeability as measured by Central Nervous System Multiparameter Optimization (CNS-MPO) scores . Available as the free base (CAS 1220024-50-9) and in salt forms such as the trihydrochloride (CAS 1808520-32-2), this versatile building block supports diverse synthetic applications and structure-activity relationship studies in medicinal chemistry programs . The product is provided with comprehensive analytical documentation including purity verification (>95%) and structural confirmation data. This compound is For Research Use Only. It is strictly intended for laboratory research purposes and is not approved for diagnostic or therapeutic use in humans or animals. Handle in accordance with laboratory safety protocols and refer to the Safety Data Sheet for proper handling instructions.

Properties

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

IUPAC Name

2-[4-(pyrrolidin-3-ylmethyl)piperazin-1-yl]ethanol

InChI

InChI=1S/C11H23N3O/c15-8-7-13-3-5-14(6-4-13)10-11-1-2-12-9-11/h11-12,15H,1-10H2

InChI Key

LTMYRSWAKZVHBJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CN2CCN(CC2)CCO

Origin of Product

United States

Preparation Methods

Reductive Amination Strategy

A foundational approach involves reductive amination between pyrrolidine-3-carbaldehyde derivatives and piperazine-containing ethanol precursors. For example:

  • Intermediate formation : Reacting 1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid with tert-butyldimethylsilyl chloride yields a silyl-protected intermediate.
  • Reduction and oxidation : The carboxylic acid is reduced to a primary alcohol (LiAlH₄) and oxidized to an aldehyde (Dess-Martin periodinane).
  • Coupling : The aldehyde undergoes reductive amination with 2-(piperazin-1-yl)ethanol in the presence of NaBH₃CN and Ti(OiPr)₄, achieving diastereomeric ratios up to 85:15.

Piperazine-Pyrrolidine Coupling

Alternative routes utilize preformed piperazine derivatives:

  • Nucleophilic substitution : 3-(Chloromethyl)pyrrolidine reacts with 2-(piperazin-1-yl)ethanol in DMF at 100–160°C under nitrogen.
  • Catalytic hydrogenation : Hydrogenating 2-methylpyrroline with PtO₂ or 5% Pt/C in ethanol-methanol (2:1–3:1 v/v) yields enantiomerically pure pyrrolidine intermediates.

Stepwise Procedure from Patent Literature

The following protocol is adapted from WO2008137087A1:

Step Reaction Conditions
1 Silyl protection of hydroxyl group TBSCl, imidazole, DMF, 0°C→RT, 12 h
2 Carboxylic acid reduction LiAlH₄, THF, reflux, 4 h
3 Oxidation to aldehyde Dess-Martin periodinane, CH₂Cl₂, RT, 2 h
4 Reductive amination 2-(Piperazin-1-yl)ethanol, NaBH₃CN, Ti(OiPr)₄, MeOH, 24 h
5 Deprotection TBAF (for silyl), TFA (for Boc), CH₂Cl₂, 0°C→RT, 6 h

Yield : ~40–60% over 5 steps.

Optimization Strategies

Solvent and Catalyst Selection

  • Solvents : DMF preferred for nucleophilic substitutions due to high polarity; methanol/ethanol mixtures enhance hydrogenation efficiency.
  • Catalysts :
    • PtO₂ or Pt/C for enantioselective hydrogenation (ee >98%).
    • Ti(OiPr)₄ critical for improving diastereoselectivity in reductive amination.

Stereochemical Control

Physicochemical and Analytical Data

Property Value/Description Source
Molecular formula C₁₁H₂₃N₃O
CAS No. 1808520-32-2
IUPAC name 2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethanol
Key intermediates 3-(Chloromethyl)pyrrolidine, 2-(piperazin-1-yl)ethanol
Purification methods Column chromatography (SiO₂), preparative HPLC

Challenges and Alternatives

  • Low solubility : Unsaturated intermediates (e.g., enamines) require HPLC purification.
  • Halogen retention : LAH reduction of chlorophenyl derivatives risks dehalogenation; strict stoichiometric control is necessary.
  • Alternative routes : Use of 1-(6-(trifluoromethyl)pyridin-2-yl)piperazine enhances selectivity but complicates coupling kinetics.

Chemical Reactions Analysis

Piperazine Ring Modifications

The piperazine moiety undergoes alkylation, acylation, and reductive amination reactions due to its nucleophilic secondary amine groups:

  • Alkylation : Reacts with alkyl halides (e.g., 2-chloro-1-(3-hydroxyazetidin-1-yl)ethanone) under basic conditions (K₂CO₃, MeCN) to form tertiary amines .

  • Reductive Amination : With aldehydes/ketones (e.g., 3-formylchromone) in methanol, forming enaminones via imine intermediates .

  • Acylation : Reacts with sulfonyl chlorides (e.g., pyrrolidine-1-sulfonyl chloride) to yield sulfonamides, as seen in analogs like 2-{4-[3-(pyrrolidin-1-ylsulfonyl)pyridin-4-yl]piperazin-1-yl}ethanol .

Pyrrolidine Substitution

The pyrrolidine-3-ylmethyl group participates in:

  • Protection/Deprotection : tert-butyloxycarbonyl (Boc) or silyl ether protection of the pyrrolidine nitrogen, followed by deprotection with TFA or TBAF .

  • Reduction : LiAlH₄ reduces amide bonds in related compounds, though over-reduction risks necessitate careful monitoring .

Ethanol Chain Reactivity

The primary alcohol undergoes:

  • Oxidation : Dess-Martin periodinane (DMP) oxidizes the alcohol to an aldehyde, enabling downstream reductive amination .

  • Etherification : Reacts with alkyl halides (e.g., benzyl bromide) under Mitsunobu conditions to form ethers .

Key Reaction Data

The table below summarizes reaction conditions and yields for analogous compounds:

Reaction Type Reagents/Conditions Product Yield Source
Reductive AminationLAH, THF, 0°C → RTTertiary amine (e.g., 33 )52%
SulfonylationPyrrolidine-1-sulfonyl chloride, Et₃NSulfonamide (e.g., NSC293957)67%
Acylation2-Chloro-1-(3-hydroxyazetidin-1-yl)ethanone, K₂CO₃Hydroxyazetidine derivative (e.g., 11 )70%
OxidationDess-Martin periodinane, CH₂Cl₂Aldehyde intermediate85%

Pharmacological Implications

Modifications to this scaffold impact bioactivity:

  • hERG Inhibition : Piperazine basicity correlates with hERG channel binding; reducing pKa (e.g., via piperazine → piperidine substitution) lowers cardiac toxicity .

  • CYP3A4 Interaction : Electron-withdrawing groups (e.g., trifluoromethyl) mitigate time-dependent CYP3A4 inhibition .

  • Dopamine Receptor Binding : Pyrrolidine stereochemistry ((2S,4R)) enhances D3R affinity (Kᵢ = 111 nM) .

Stability and Degradation Pathways

  • Hydrolysis : The secondary amine in pyrrolidine is susceptible to acidic hydrolysis, forming ring-opened byproducts .

  • Oxidative Degradation : Air-sensitive aldehyde intermediates require inert atmospheres during synthesis .

Comparative Reactivity with Analogues

Feature 2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol 2-{4-[3-(Pyrrolidin-1-ylsulfonyl)pyridin-4-yl]piperazin-1-yl}ethanol 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]imidazo[1,2-a]pyridin-3-yl]methylamino]thiazole
Key Functional Groups Piperazine, pyrrolidine, primary alcoholPiperazine, pyridine-sulfonamide, primary alcoholPiperazine, imidazopyridine, hydroxyazetidine
Dominant Reactivity Nucleophilic substitution at piperazine NElectrophilic aromatic substitution at pyridineCross-coupling at imidazopyridine C-6
Bioactivity Moderate D3R affinityUnreportedATX inhibition (IC₅₀ = 12 nM)

Scientific Research Applications

2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological Activity Comparisons

Table 1: Key Pharmacological Profiles of Piperazine-Ethanol Derivatives
Compound Name Substituents Biological Activity Key Findings Reference ID
Target Compound Pyrrolidin-3-ylmethyl Not explicitly reported (in evidence) Structural focus on solubility and potential CNS modulation -
2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethanol Pyrazolylmethyl Anxiolytic Acts via benzodiazepine/nicotinic pathways (pKi ~7.8 for anxiolytic effects)
4b, 4g, 4j (5-HT6 antagonists) Methoxyphenyl + indole sulfonates 5-HT6 receptor antagonism IC50 = 32 nM (4j); pKi = 7.87 (4b)
Famlasertib Pyrrolo[2,3-b]pyridinyl Serine/threonine kinase inhibition Investigated for ALS; targets non-azolic CYP51 enzymes
Fluphenazine Phenothiazine + trifluoromethyl Dopamine D1/D2 antagonism Used in schizophrenia (melting point: 226–233°C)
Cetirizine Related Compound B Benzhydryl Antihistaminic (reference standard) No direct activity reported; structural analog for quality control

Structural and Physicochemical Comparisons

Table 2: Structural and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Key Structural Features Solubility/Stability Notes
Target Compound C₁₁H₂₁N₃O 227.31 g/mol Pyrrolidine-piperazine-ethanol backbone Enhanced solubility due to ethanol moiety
2-{4-[(thiophen-3-yl)methyl]piperazin-1-yl}ethanol C₁₁H₁₈N₂OS 238.29 g/mol Thiophene substituent Stable at room temperature; available in bulk
2-[4-(6-(hydroxymethyl)pyridazin-3-yl)piperazin-1-yl]ethanol C₁₁H₁₈N₄O₂ 238.29 g/mol Pyridazinyl-hydroxymethyl group Hygroscopic; requires argon packaging
Fluphenazine C₂₂H₂₆F₃N₃OS 510.52 g/mol Phenothiazine core + trifluoromethyl Crystalline powder; sensitive to oxidation

Key Research Findings and Gaps

  • Pharmacological Data : Direct activity data for the target compound is absent in the evidence, necessitating extrapolation from structural analogs.
  • Synthetic Feasibility: Piperazine-ethanol derivatives are synthetically accessible (e.g., –3, 8–9), but the pyrrolidinylmethyl group may require specialized coupling strategies .
  • Contradictions : Similar scaffolds exhibit vastly different activities (e.g., anxiolytic vs. kinase inhibition), emphasizing the importance of substituent optimization.

Biological Activity

2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol, also known as trihydrochloride salt, is a compound with potential therapeutic applications, particularly in the fields of neuropharmacology and infectious disease treatment. This article reviews its biological activity, synthesizing available research findings, case studies, and relevant data.

  • Molecular Formula : C₁₁H₂₆Cl₃N₃O
  • CAS Number : 1808520-32-2
  • Molecular Weight : 322.70 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and its potential effects on protozoal infections. The piperazine and pyrrolidine moieties are known to influence receptor binding and enzyme inhibition.

Antiprotozoal Activity

Recent studies have indicated that compounds containing piperazine derivatives exhibit significant antiprotozoal properties. For instance, a related study synthesized and evaluated several piperazine derivatives against Entamoeba histolytica and Plasmodium falciparum, demonstrating promising results with IC₅₀ values lower than standard treatments like metronidazole .

CompoundTarget OrganismIC₅₀ (μM)Comparison DrugComparison Drug IC₅₀ (μM)
Compound AE. histolytica0.14Metronidazole1.80
Compound BP. falciparum1.42Quinine275.6

Neuropharmacological Effects

The compound's structure suggests potential effects on neurotransmitter receptors, particularly those related to serotonin and dopamine pathways. Piperazine derivatives have been noted for their ability to modulate these receptors, which may contribute to anxiolytic or antidepressant effects .

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some derivatives exhibit low cytotoxicity against human kidney epithelial cells, others show varying degrees of toxicity that warrant further investigation . The safety profile is critical for therapeutic applications, especially in long-term treatments.

Case Studies

  • Antimalarial Activity : A study involving the synthesis of related piperazine compounds reported antimalarial activity with IC₅₀ values ranging from 1.42 to 19.62 μM against P. falciparum, indicating moderate efficacy compared to established drugs .
  • Cancer Research : Research has also explored the anticancer potential of piperazine derivatives, where compounds showed enhanced cytotoxicity against specific cancer cell lines compared to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-[4-(Pyrrolidin-3-ylmethyl)piperazin-1-yl]ethan-1-ol with high purity?

  • Methodology : Optimize multi-step synthesis using nucleophilic substitution and reductive amination. For example, similar piperazine derivatives are synthesized via refluxing intermediates (e.g., ethanol as solvent, 12–24 hours) followed by purification through recrystallization (DMF/EtOH mixtures) or column chromatography . Monitor reaction progress using TLC and confirm purity via HPLC (>95%) .

Q. How can the molecular structure of this compound be validated experimentally?

  • Methodology : Use X-ray crystallography for unambiguous confirmation of stereochemistry and bond angles, as demonstrated for related piperazine-pyrrolidine hybrids . Complement with spectroscopic techniques:

  • NMR : Assign peaks for pyrrolidine N-CH₂ and piperazine protons (δ 2.5–3.5 ppm) .
  • FTIR : Identify hydroxyl (O-H stretch ~3400 cm⁻¹) and tertiary amine (C-N stretch ~1250 cm⁻¹) groups .

Q. What preliminary toxicity assessment strategies are applicable for this compound?

  • Methodology : Conduct in vitro assays using human cell lines (e.g., HEK293 or HepG2) to assess acute cytotoxicity (IC₅₀). Follow OECD guidelines for skin/eye irritation tests (e.g., reconstructed tissue models). Note that safety data sheets for analogous compounds often lack comprehensive toxicology data, necessitating structural analog comparisons .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological targets?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) against receptors with known piperazine/pyrrolidine binding sites (e.g., serotonin or dopamine receptors). Compare binding affinities with derivatives modified at the pyrrolidine N-methyl or ethanol hydroxyl positions . Validate predictions via in vitro receptor inhibition assays .

Q. What experimental approaches address stability challenges in aqueous or biological matrices?

  • Methodology : Conduct forced degradation studies under acidic/alkaline conditions (pH 1–13) and monitor decomposition via LC-MS. For biological stability, incubate with liver microsomes (CYP450 enzymes) and quantify metabolites. Thermodynamic data (e.g., ΔfH°liquid = -227.6 kJ/mol) from analogs like 1-piperazineethanol can guide stability predictions .

Q. How should contradictory data on reaction yields or biological activity be resolved?

  • Methodology : Apply statistical tools (e.g., response surface methodology) to optimize synthetic parameters (temperature, solvent ratio). For biological discrepancies, validate assays across multiple labs using standardized protocols. Cross-reference crystallographic data (e.g., bond lengths ±0.01 Å) to rule out structural inconsistencies .

Methodological Considerations

  • Synthetic Optimization : Use orthogonal experimental designs (e.g., Taguchi) to identify critical variables (e.g., reaction time, catalyst loading) .
  • Analytical Validation : Calibrate instruments with certified reference materials (e.g., NIST thermochemistry data ).
  • Toxicity Extrapolation : Leverage QSAR models for preliminary risk assessment if empirical data are lacking .

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